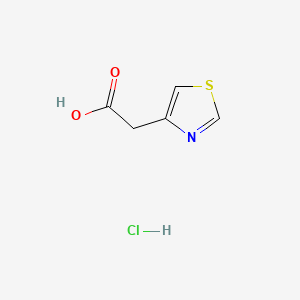

2-(4-Thiazolyl)acetic acid hydrochloride

Descripción general

Descripción

2-(4-Thiazolyl)acetic acid hydrochloride is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Thiazolyl)acetic acid hydrochloride typically involves the reaction of thiazole derivatives with acetic acid or its derivatives. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Thiazolyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Aplicaciones Científicas De Investigación

2-(4-Thiazolyl)acetic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mecanismo De Acción

The mechanism of action of 2-(4-Thiazolyl)acetic acid hydrochloride involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycin: An antineoplastic drug.

Tiazofurin: An antineoplastic drug.

Uniqueness

2-(4-Thiazolyl)acetic acid hydrochloride is unique due to its specific structure and the presence of the acetic acid moiety, which can influence its reactivity and biological activity.

Actividad Biológica

2-(4-Thiazolyl)acetic acid hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is being investigated for its potential in various therapeutic applications, including antimicrobial, antifungal, antiviral, and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: CHClNOS

CAS Number: 1225286-62-3

Molecular Weight: 189.64 g/mol

The thiazole ring structure contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. Thiazole derivatives generally exhibit:

- Antimicrobial Activity: They inhibit the growth of bacteria and fungi by disrupting cellular processes.

- Anticancer Activity: They induce cytotoxic effects in cancer cells through various mechanisms, including apoptosis.

- Anti-inflammatory Effects: They modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 | 0.47 |

| Escherichia coli | 0.47 | 0.94 |

| Salmonella Typhimurium | 0.23 | 0.47 |

| Klebsiella pneumoniae | 0.23 | 0.47 |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Bacillus cereus and shows moderate activity against Gram-negative strains like E. coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various species:

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Trichophyton viride | 0.11 | 0.23 |

| Aspergillus niger | 0.11 | 0.23 |

| Penicillium funiculosum | 0.17 | 0.23 |

The antifungal efficacy was found to be superior to traditional antifungal agents such as bifonazole and ketoconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives, including this compound, has been explored in several studies. For instance, derivatives were tested against human tumor cell lines such as HeLa (cervical carcinoma), HT29 (colorectal cancer), and MCF-7 (breast cancer). The results showed significant cytotoxic effects with IC50 values ranging from sub-micromolar to micromolar concentrations .

Case Studies and Research Findings

- Thiazolidine Derivatives Study : A study synthesized various thiazolidine derivatives, including those related to thiazole compounds, which exhibited notable antiproliferative effects against multiple cancer cell lines .

- Mycobacterium tuberculosis Inhibition : Research indicated that certain thiazole derivatives could effectively inhibit the growth of Mycobacterium tuberculosis, demonstrating their potential as anti-tubercular agents .

- Synergistic Effects in Combination Therapies : Investigations into combination therapies involving thiazole derivatives have shown promising results in enhancing the efficacy of existing treatments for infections and cancers .

Propiedades

IUPAC Name |

2-(1,3-thiazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.ClH/c7-5(8)1-4-2-9-3-6-4;/h2-3H,1H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWMOBQIRBVDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680706 | |

| Record name | (1,3-Thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225286-62-3 | |

| Record name | (1,3-Thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazoleacetic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWP337LT3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.